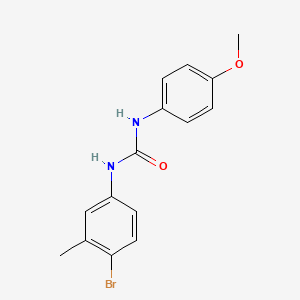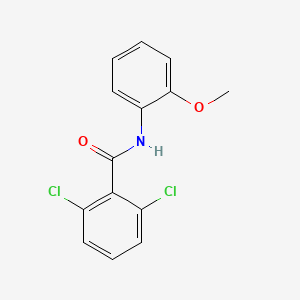
N-(4-bromo-3-methylphenyl)-N'-(4-methoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-3-methylphenyl)-N'-(4-methoxyphenyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of N-(4-bromo-3-methylphenyl)-N'-(4-methoxyphenyl)urea is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or proteins in the body, leading to the inhibition of cancer cell growth or viral replication.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)-N'-(4-methoxyphenyl)urea has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have antiviral activity against herpes simplex virus and human immunodeficiency virus. Furthermore, this compound has been shown to have antimicrobial activity against various bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-bromo-3-methylphenyl)-N'-(4-methoxyphenyl)urea in lab experiments is its high potency and selectivity. This compound has been shown to have potent anticancer and antiviral activity at low concentrations. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may limit its use in certain assays.
Direcciones Futuras
There are several future directions for the research on N-(4-bromo-3-methylphenyl)-N'-(4-methoxyphenyl)urea. One direction is the development of more efficient and cost-effective synthesis methods for this compound. Another direction is the study of its potential applications in the development of new anticancer and antiviral drugs. Furthermore, the study of the mechanism of action of this compound may lead to the discovery of new targets for cancer and viral therapy. Finally, the study of the physicochemical properties of this compound may lead to its potential applications in material science.
Métodos De Síntesis
N-(4-bromo-3-methylphenyl)-N'-(4-methoxyphenyl)urea can be synthesized using various methods. One of the most commonly used methods is the reaction of 4-bromo-3-methylphenyl isocyanate and 4-methoxyaniline in the presence of a base such as triethylamine. The reaction yields N-(4-bromo-3-methylphenyl)-N'-(4-methoxyphenyl)urea as a white solid.
Aplicaciones Científicas De Investigación
N-(4-bromo-3-methylphenyl)-N'-(4-methoxyphenyl)urea has been extensively studied for its potential applications in various fields such as medicinal chemistry, organic chemistry, and material science. In medicinal chemistry, this compound has been studied for its potential anticancer, antiviral, and antimicrobial activities. In organic chemistry, it has been used as a building block for the synthesis of various compounds. In material science, it has been studied for its potential applications in the development of organic semiconductors and conducting polymers.
Propiedades
IUPAC Name |
1-(4-bromo-3-methylphenyl)-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2/c1-10-9-12(5-8-14(10)16)18-15(19)17-11-3-6-13(20-2)7-4-11/h3-9H,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSWQZDXYIZKLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)NC2=CC=C(C=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24793883 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-bromo-3-methylphenyl)-N'-(4-methoxyphenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methoxy-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5727968.png)


![2-[(5-chloro-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide](/img/structure/B5727988.png)
![4-methoxy-3-methyl-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5728004.png)
![6-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5728007.png)

![N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5728019.png)


![2-methoxy-4-[(2-nitrophenyl)thio]aniline](/img/structure/B5728028.png)

